Methyl[(4-methylquinazolin-2-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(4-methylquinazolin-2-yl)methyl]amine is a chemical compound with the molecular formula C11H13N3. It is a derivative of quinazoline, a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(4-methylquinazolin-2-yl)methyl]amine typically involves the amidation of anthranilic acid derivatives followed by cyclization. One common method includes the following steps:
Amidation: Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The substituted anthranilates undergo cyclization by treatment with acetic anhydride under reflux conditions to afford benzoxazin-4-ones.
Condensation: The benzoxazin-4-ones are then treated with ammonia solution to yield quinazolinone derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl[(4-methylquinazolin-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into different quinazoline derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl[(4-methylquinazolin-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Medicine: Quinazoline derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound may serve as a lead compound for drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of Methyl[(4-methylquinazolin-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Methylquinazolin-2-yl)methanol: This compound has a hydroxyl group instead of a methylamine group.
2-QuinazolineMethanol, 4-Methyl-: Similar structure with a methanol group.
N-methyl (4-methyl-2-quinazolinyl)methanamine: Another derivative with slight structural variations
Uniqueness
Methyl[(4-methylquinazolin-2-yl)methyl]amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .
Biologische Aktivität
Methyl[(4-methylquinazolin-2-yl)methyl]amine (CAS No. 1240527-06-3) is a compound that has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a quinazoline moiety, which is known for its diverse biological activities. The molecular formula is C10H12N2 with a molecular weight of approximately 160.22 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily linked to its role as a Dipeptidyl Peptidase IV (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and immune regulation. Inhibition of this enzyme can lead to increased levels of incretin hormones, which are crucial for insulin secretion and glucose homeostasis. This mechanism underlies the potential use of this compound in treating type 2 diabetes and related metabolic disorders .
Therapeutic Applications
- Type 2 Diabetes Management : The compound has been studied for its effectiveness in managing type 2 diabetes mellitus through its DPP-4 inhibitory activity. It has shown promise in enhancing insulin sensitivity and lowering blood glucose levels .
- Obesity Treatment : Due to its impact on metabolic pathways, this compound may also have applications in obesity management by regulating appetite and energy expenditure .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Quinazoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Methylation : The final step often involves methylating the amine group to yield the target compound.
Study 1: DPP-4 Inhibition
In a study evaluating various DPP-4 inhibitors, this compound was found to exhibit significant inhibitory activity against DPP-4, with an IC50 value comparable to established inhibitors like sitagliptin and vildagliptin. This suggests that it could serve as a lead compound for further drug development aimed at managing diabetes .
Study 2: Pharmacokinetics and Safety Profile
Research into the pharmacokinetics of this compound indicates favorable absorption and distribution characteristics, with preliminary safety assessments showing no significant toxicity at therapeutic doses. Long-term studies are necessary to fully understand its safety profile .
Comparative Analysis with Similar Compounds
Compound Name | DPP-4 Inhibition (IC50) | Therapeutic Use |
---|---|---|
This compound | Similar to sitagliptin | Type 2 Diabetes |
Sitagliptin | ~20 nM | Type 2 Diabetes |
Vildagliptin | ~30 nM | Type 2 Diabetes |
Eigenschaften
IUPAC Name |
N-methyl-1-(4-methylquinazolin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9-5-3-4-6-10(9)14-11(13-8)7-12-2/h3-6,12H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTGCQKWFYJNES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.